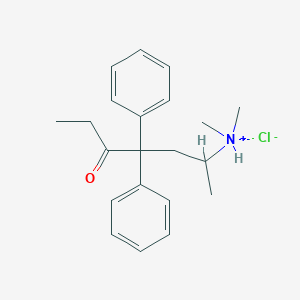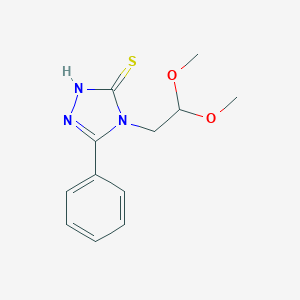
Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside, also known as MGRG, is a natural trisaccharide isolated from the roots of the medicinal plant Polygala tenuifolia. MGRG has been found to possess various bioactive properties, including anti-inflammatory, neuroprotective, and anti-tumor effects.
Wirkmechanismus
The exact mechanism of action of Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside is not fully understood. However, studies have suggested that Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside exerts its bioactive effects by modulating various signaling pathways. For example, Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside has been shown to inhibit the activation of NF-kappaB, a transcription factor that plays a critical role in inflammation and cancer. Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside has also been found to activate the Nrf2/ARE signaling pathway, which is involved in cellular defense against oxidative stress.
Biochemische Und Physiologische Effekte
Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside has been found to have various biochemical and physiological effects. Studies have shown that Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside has also been found to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside in lab experiments is that it is a natural compound, which makes it less toxic and more biocompatible than synthetic compounds. Additionally, Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside has been found to have multiple bioactive properties, which makes it a versatile compound for studying various physiological processes. However, one limitation of using Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside in lab experiments is that it is relatively expensive and difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for research on Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside. One area of interest is in the development of Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside-based therapies for neurodegenerative diseases such as Alzheimer's disease. Another area of interest is in the development of Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside-based therapies for cancer treatment. Additionally, further research is needed to elucidate the exact mechanism of action of Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside and to identify potential drug targets. Finally, more studies are needed to evaluate the safety and efficacy of Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside in humans.
Synthesemethoden
The synthesis of Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside involves the extraction of the trisaccharide from the roots of Polygala tenuifolia. The roots are first dried and then ground into a fine powder. The powder is then extracted with hot water, and the resulting extract is purified using various chromatography techniques. The purified Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside is then obtained as a white powder.
Wissenschaftliche Forschungsanwendungen
Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside has been the subject of numerous scientific studies due to its various bioactive properties. One of the most significant applications of Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside is in the field of neuroprotection. Studies have shown that Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside can protect against neurotoxicity induced by beta-amyloid, a protein that is implicated in the development of Alzheimer's disease. Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside has also been found to have anti-inflammatory effects, which make it a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis. Additionally, Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside has been shown to have anti-tumor effects, making it a potential candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
128962-68-5 |
|---|---|
Produktname |
Methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside |
Molekularformel |
C19H34O15 |
Molekulargewicht |
502.5 g/mol |
IUPAC-Name |
(2R,3S,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4-hydroxy-6-(hydroxymethyl)-2-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C19H34O15/c1-5-8(22)10(24)12(26)17(30-5)34-16-14(28)15(7(4-21)32-19(16)29-2)33-18-13(27)11(25)9(23)6(3-20)31-18/h5-28H,3-4H2,1-2H3/t5-,6-,7-,8-,9-,10+,11+,12+,13-,14+,15+,16-,17-,18+,19-/m1/s1 |
InChI-Schlüssel |
PRXVNJYMECXRGU-XNQZVBNCSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O |
Andere CAS-Nummern |
128962-68-5 |
Synonyme |
MeGRG methyl 4-O-beta-glucopyranosyl-2-O-alpha-rhamnopyranosyl-beta-galactopyranoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Boc-hexahydropyrrolo[3,4-b]pyrrole](/img/structure/B164266.png)
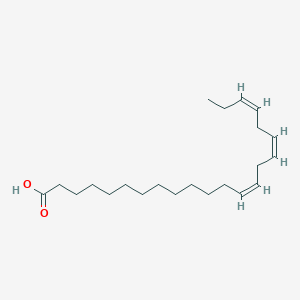
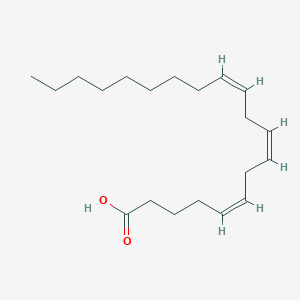
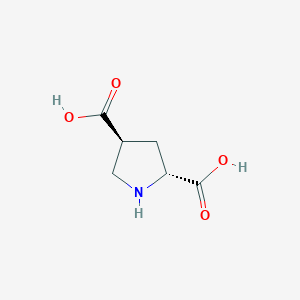
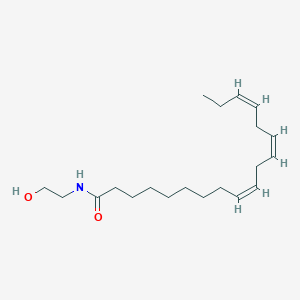
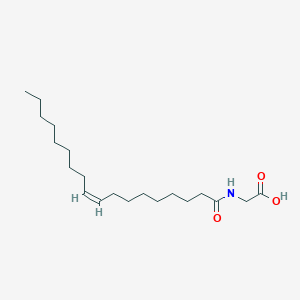
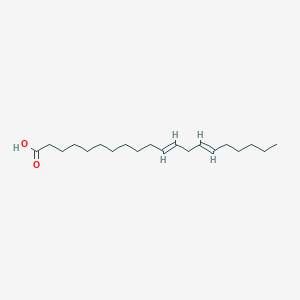
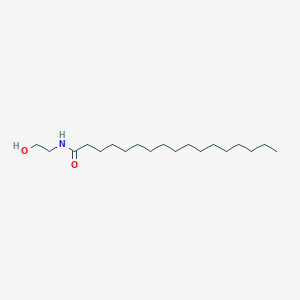
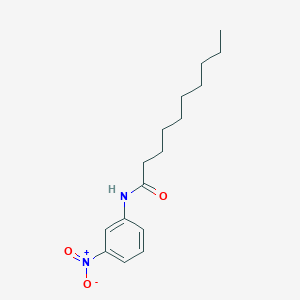
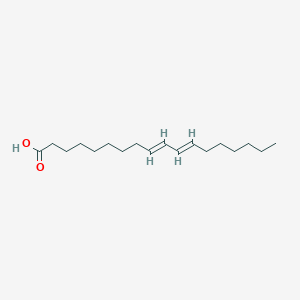
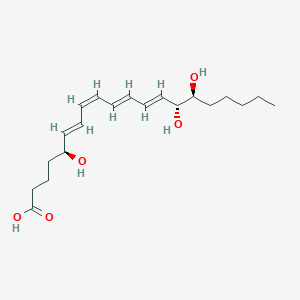
![[2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B164294.png)
